N-(5-chloro-2-methoxyphenyl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide
Description
N-(5-chloro-2-methoxyphenyl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide is a synthetic small molecule featuring a pyrazole core substituted with a methyl group and a morpholine-4-carbonyl moiety. The acetamide linker connects this heterocyclic system to a 5-chloro-2-methoxyphenyl group.
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[5-methyl-3-(morpholine-4-carbonyl)pyrazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O4/c1-12-9-15(18(25)22-5-7-27-8-6-22)21-23(12)11-17(24)20-14-10-13(19)3-4-16(14)26-2/h3-4,9-10H,5-8,11H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDIXEQLLGCZASC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NC2=C(C=CC(=C2)Cl)OC)C(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article delves into the biological activity of this compound, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : CHClNO
- Molecular Weight : 357.82 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in inflammatory and cancer pathways. The pyrazole moiety is known for its ability to inhibit specific kinases, which play crucial roles in cell proliferation and survival.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds containing the pyrazole structure. For instance, derivatives similar to this compound have shown promising results against several cancer cell lines.
These values indicate potent cytotoxic effects, suggesting that the compound may serve as a potential lead in anticancer drug development.
Anti-inflammatory Activity
The compound has also been evaluated for anti-inflammatory effects. In vitro assays demonstrated that it could significantly reduce pro-inflammatory cytokine production in activated macrophages, indicating a potential mechanism for treating inflammatory diseases.
Case Studies
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Study on MCF7 Cell Line :
- Researchers investigated the effects of this compound on the MCF7 breast cancer cell line.
- Results showed an IC value of 0.01 µM, highlighting its strong inhibitory effect on cell growth.
- The study concluded that the compound induces apoptosis through the activation of caspase pathways.
-
Inflammatory Response in Macrophages :
- A separate study assessed the compound's ability to modulate inflammation.
- It was found to decrease TNF-alpha and IL-6 levels in LPS-stimulated macrophages by over 50%, suggesting significant anti-inflammatory properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- Morpholine vs. Cyano/Phenyl Groups: The target compound’s morpholine-4-carbonyl group likely improves aqueous solubility compared to the cyano and phenyl substituents in 3a (). Morpholine’s electron-rich oxygen may also enhance hydrogen-bonding interactions in biological targets .
- Chlorophenyl vs.
- Synthetic Yields : Yields for analogs range from 62–75% (), suggesting that the target compound’s synthesis may require optimized coupling agents (e.g., EDCI/HOBt) or purification methods to achieve similar efficiency .
Physicochemical and Pharmacokinetic Properties
- Solubility: The morpholine group in the target compound is expected to enhance solubility in polar solvents compared to trifluoromethyl () or cyano-substituted analogs ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
